1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3/c1-14-4-7-17(8-5-14)24-20-13-28-23-12-22(27)21(26)11-19(23)25(20)30(29-24)18-9-6-15(2)16(3)10-18/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGMWDBKIVHBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 389.38 g/mol. The structure features a pyrazoloquinoline core substituted with fluorine and methyl groups, which may influence its biological interactions.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant antiviral properties. For instance, related compounds were evaluated for their efficacy against herpes simplex virus (HSV) and influenza virus. The presence of difluorobenzoxazine fragments in similar compounds has been correlated with enhanced anti-herpesvirus activity, suggesting that modifications to the pyrazoloquinoline structure could yield promising antiviral agents .
Antibacterial Activity
The antibacterial properties of pyrazoloquinolines have also been investigated. Compounds similar to this compound showed varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that specific substitutions can enhance antimicrobial potency .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Viral Replication : By interfering with viral enzymes or proteins essential for replication.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit the synthesis of peptidoglycan in bacterial cell walls.
- Modulation of Immune Response : Some derivatives may enhance the host's immune response against pathogens.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of several pyrazoloquinoline derivatives against HSV-1. The lead compound exhibited an IC50 value significantly lower than that of acyclovir, indicating a potential alternative treatment for acyclovir-resistant strains. The study highlighted the importance of the difluoro group in enhancing antiviral activity .
Case Study 2: Antibacterial Testing
In another study focusing on antibacterial properties, a series of pyrazoloquinolines were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .
Data Tables
| Compound | Activity Type | Target Pathogen | IC50/MIC Values |
|---|---|---|---|
| This compound | Antiviral | HSV-1 | IC50 < 5 µM |
| Related Pyrazoloquinoline | Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL |
| Related Pyrazoloquinoline | Antibacterial | E. coli | MIC = 32 µg/mL |
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazoloquinolines. Compounds similar to 1-(3,4-dimethylphenyl)-7,8-difluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of pyrazoloquinoline have demonstrated significant inhibitory effects on RET kinase activity, which is implicated in various cancers . This suggests that the compound may serve as a lead structure for developing novel anticancer drugs.
2. Antimicrobial Properties
The antimicrobial efficacy of pyrazoloquinolines has also been documented. Research indicates that certain derivatives exhibit potent activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . Investigating the specific activity of this compound could yield important insights into its potential as an antimicrobial agent.
Chemical Applications
1. Fluorescent Probes
Pyrazoloquinolines are recognized for their fluorescent properties, making them suitable for use as fluorescent probes in biological and environmental sensing applications. The compound's ability to undergo photoinduced electron transfer can be harnessed to develop sensors that detect metal ions or other analytes . The integration of this compound into sensor systems could enhance sensitivity and specificity.
2. Synthesis of Functional Materials
The unique structural features of this compound allow for its incorporation into polymer matrices or nanomaterials. Such applications are relevant in the development of advanced materials with tailored optical and electronic properties . The compound could potentially serve as a building block for creating multifunctional materials used in electronics or photonics.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit structure-dependent biological activities. Below is a comparative analysis of the target compound and its analogs:
Structural and Functional Analogues
Table 1: Key Structural Features and Biological Activities of Pyrazoloquinoline Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity: Amino Groups (2i, 2m): Derivatives with amino or hydroxylphenylamino groups (e.g., 2i) exhibit potent anti-inflammatory activity via iNOS/COX-2 suppression . In contrast, the target compound lacks polar groups, suggesting divergent mechanisms or targets. Fluorine Substitution: Both the target compound and ELND006 share 7,8-difluoro substitution, which in ELND006 enhances metabolic stability and target selectivity . This suggests the target may similarly resist oxidative degradation. Methyl/Aryl Groups: The 3,4-dimethylphenyl and 4-methylphenyl groups in the target compound likely increase lipophilicity compared to ELND006’s sulfonyl group or 2i’s hydroxyl group. This could favor blood-brain barrier penetration or protein binding .
Therapeutic Potential: Anti-Inflammatory: While 2i and 2m directly inhibit NO production, the target compound’s methyl/fluoro substituents may align more with kinase or protease inhibition, as seen in ELND006’s amyloid-beta modulation . Antimicrobial Activity: Pyrazolo[3,4-b]quinoline isomers (e.g., 1-(4-fluorophenyl)-3-amino derivatives) show antimicrobial activity , but the target’s [4,3-c] isomer and substituents may limit such effects.
QSAR and Optimization: Quantitative structure-activity relationship (QSAR) studies on pyrazolo[4,3-c]quinolines highlight the importance of electron-withdrawing groups (e.g., fluorine) and aromatic bulk for target engagement . The target compound’s trifluoromethyl-free structure may reduce off-target effects compared to ELND004.
Q & A
Basic: What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]quinoline core?
The pyrazolo[4,3-c]quinoline scaffold is typically synthesized via cyclocondensation of halogenated quinoline precursors with hydrazine derivatives. For example, 2,4-dichloroquinoline-3-carbonitrile can react with hydrazine hydrate to form the pyrazole ring, followed by functionalization at the 1- and 3-positions using aryl halides via Ullmann or Buchwald-Hartwig couplings . Microwave-assisted synthesis has also been reported to improve yields in cyclization steps, reducing reaction times from hours to minutes . Key challenges include regioselectivity control during cyclization, which can be addressed using sterically directed catalysts (e.g., Pd(OAc)₂ with Xantphos) .
Advanced: How do fluorine substituents at the 7- and 8-positions influence electronic properties and bioactivity?
Fluorination at the 7/8-positions significantly alters the compound’s electronic profile. Density functional theory (DFT) studies indicate that fluorine’s electron-withdrawing effect reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to non-fluorinated analogs, enhancing π-π stacking interactions with biological targets . Experimentally, fluorinated derivatives exhibit improved antifungal activity (e.g., MIC = 2–8 µg/mL against Candida albicans) due to increased membrane permeability, as shown in logP comparisons (ΔlogP = +0.7 vs. non-fluorinated analogs) . However, excessive fluorination can lead to metabolic instability, requiring careful balancing via Hammett σ-value optimization .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Aromatic protons in the pyrazole ring typically resonate at δ 8.2–8.6 ppm (¹H), while methyl groups on aryl substituents appear as singlets near δ 2.1–2.5 ppm .
- X-ray crystallography : Dihedral angles between the pyrazole and quinoline rings range from 4°–7°, confirming near-planarity critical for biological activity. Intermolecular π-π stacking distances (3.7–3.8 Å) are often observed in crystal lattices .
- HRMS : Accurate mass determination (error < 2 ppm) is essential due to the compound’s high molecular weight (~387.8 g/mol) and isotopic complexity from chlorine/fluorine .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic limitations. For instance, a derivative with potent in vitro IC₅₀ = 50 nM against Plasmodium falciparum may show reduced in vivo efficacy due to rapid hepatic clearance. Strategies include:
- Metabolic stability assays : Microsomal half-life (t₁/₂) optimization using CYP3A4 inhibitors .
- Prodrug design : Phosphorylation of hydroxyl groups improves aqueous solubility (e.g., from 0.02 mg/mL to 1.5 mg/mL) .
- Pharmacophore modeling : Aligning electrostatic potential maps with target binding pockets (e.g., caspase-3) to prioritize analogs with balanced lipophilicity (clogP = 2.5–3.5) .
Basic: What role do substituents on the 3,4-dimethylphenyl group play in solubility and crystallinity?
The 3,4-dimethylphenyl group increases hydrophobicity (clogP +0.4 per methyl group) but enhances crystallinity via CH-π interactions. Xylene/ethanol solvent systems (9:1 v/v) are optimal for recrystallization, yielding needle-like crystals with melting points >250°C . Methyl groups at the 3- and 4-positions also prevent π-stacking aggregation in solution, improving NMR spectral resolution .
Advanced: How can regiochemical conflicts during electrophilic substitution be mitigated?
Competition between C-5 and C-6 positions in electrophilic reactions (e.g., nitration) is addressed via:
- Directing group strategies : A sulfonyl group at C-3 directs nitration to C-5 with >90% regioselectivity .
- Computational guidance : Fukui function analysis identifies nucleophilic sites; C-5 typically has a higher f⁺ value (0.12 vs. 0.08 at C-6) .
- Low-temperature conditions : Reactions at −20°C in CH₂Cl₂ favor kinetic control, reducing byproduct formation .
Basic: What synthetic precautions are necessary for handling difluoro-substituted intermediates?
- Moisture sensitivity : Difluoro intermediates (e.g., 7,8-difluoroquinoline) hydrolyze readily; reactions must be conducted under anhydrous conditions (Aw < 0.1%) .
- Toxic byproducts : HF gas evolution during deprotection steps requires scrubbing with Ca(OH)₂ traps .
- Storage : Stabilize intermediates as hydrochloride salts at −20°C to prevent decomposition .
Advanced: How can enantioselective synthesis be achieved for chiral pyrazoloquinoline derivatives?
Chiral ferrocenyl-phosphine catalysts (e.g., (R)-SITCP) induce enantioselectivity in annulation reactions, achieving up to 92% ee. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
